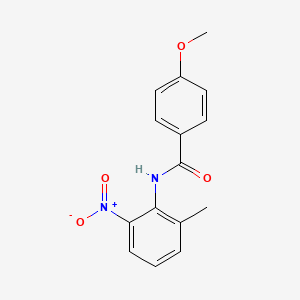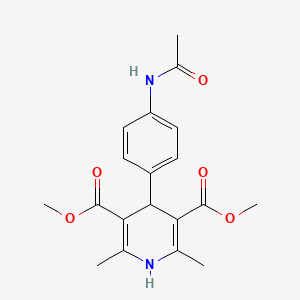![molecular formula C22H27NO6 B4076936 Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane](/img/structure/B4076936.png)
Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane
Vue d'ensemble
Description
Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane is a complex organic compound that combines the properties of oxalic acid and a phenoxyphenoxyethyl azepane derivativeIt is a white crystalline solid that forms a colorless solution in water . The phenoxyphenoxyethyl azepane derivative introduces additional aromatic and heterocyclic elements to the compound, potentially enhancing its chemical reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane typically involves multiple steps, starting with the preparation of oxalic acid and the phenoxyphenoxyethyl azepane derivative. Oxalic acid can be synthesized by the oxidation of carbohydrates or glucose using nitric acid or by the reaction of carbon monoxide with sodium hydroxide . The phenoxyphenoxyethyl azepane derivative can be synthesized through a series of reactions involving the formation of phenoxyphenoxyethanol, followed by its reaction with azepane under specific conditions.
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The phenoxyphenoxyethyl azepane derivative can be produced on an industrial scale by optimizing the reaction conditions and using efficient catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane undergoes various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: The compound can be reduced to formic acid under specific conditions.
Substitution: The aromatic rings in the phenoxyphenoxyethyl azepane derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Various substituted aromatic compounds depending on the substituents used.
Applications De Recherche Scientifique
Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane involves its interaction with specific molecular targets and pathways. Oxalic acid can chelate metal ions, affecting various enzymatic processes. The phenoxyphenoxyethyl azepane derivative can interact with biological membranes and proteins, potentially disrupting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with various industrial applications.
Calcium oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane is unique due to its combination of oxalic acid and phenoxyphenoxyethyl azepane moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that is not observed in simpler compounds.
Propriétés
IUPAC Name |
oxalic acid;1-[2-(3-phenoxyphenoxy)ethyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.C2H2O4/c1-2-7-14-21(13-6-1)15-16-22-19-11-8-12-20(17-19)23-18-9-4-3-5-10-18;3-1(4)2(5)6/h3-5,8-12,17H,1-2,6-7,13-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRFEUNUQFSVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-nitrophenyl)propanoyl]morpholine](/img/structure/B4076856.png)
![2-({[4-(3-chlorophenyl)-1-piperazinyl]acetyl}amino)-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4076860.png)
![4-benzyl-3-[(3-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4076867.png)

![5-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B4076881.png)
![2-chloro-N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4076885.png)
![1-[3-(4-Bromo-2-chlorophenoxy)propyl]azepane;oxalic acid](/img/structure/B4076892.png)
![N-[3-(3-ethylphenoxy)propyl]-3-hydroxy-N-methylpyridine-2-carboxamide](/img/structure/B4076897.png)
![3-[({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B4076913.png)
![2-methyl-1-{[4-(methylthio)phenyl]sulfonyl}indoline](/img/structure/B4076914.png)
![1-[4-(4-Tert-butyl-2-chlorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4076921.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4076929.png)
![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4076942.png)

